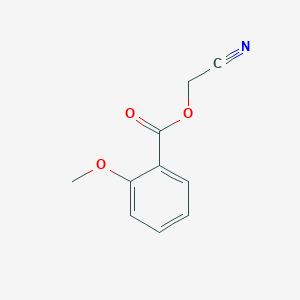

Benzoicacid,2-methoxy-,cyanomethylester

Description

Benzoic acid, 2-methoxy-, cyanomethyl ester (IUPAC: cyanomethyl 2-methoxybenzoate) is an ester derivative of 2-methoxybenzoic acid (o-anisic acid). The cyanomethyl group introduces unique electronic and steric effects due to the electron-withdrawing nitrile (-CN) moiety, which distinguishes it from other alkyl esters .

Properties

IUPAC Name |

cyanomethyl 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-8(9)10(12)14-7-6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAAWYUFYXTDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoicacid,2-methoxy-,cyanomethylester typically involves the esterification of 2-methoxybenzoic acid with cyanomethyl alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzoicacid,2-methoxy-,cyanomethylester can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2-methoxybenzoic acid derivatives.

Reduction: Formation of 2-methoxybenzyl alcohol or 2-methoxybenzylamine.

Substitution: Formation of various substituted cyanomethyl esters.

Scientific Research Applications

Chemistry: Benzoicacid,2-methoxy-,cyanomethylester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a probe to investigate the activity of esterases and other related enzymes.

Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients. Its derivatives may exhibit biological activity, making it a valuable compound for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. It is also employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of benzoicacid,2-methoxy-,cyanomethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-methoxybenzoic acid, which can then interact with biological targets. The cyanomethyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The cyanomethyl ester is expected to exhibit higher polarity and lower thermal stability compared to methyl or ethyl esters due to the electron-withdrawing -CN group, which may enhance hydrolysis susceptibility .

- Steric effects from the ortho-methoxy group in all analogs restrict molecular motion, a feature linked to enhanced room-temperature phosphorescence (RTP) in crystalline phases .

2.2 Thermodynamic and Solubility Data

Notes:

- The parent acid’s sublimation enthalpy (ΔsubH) is 98.7 kJ/mol , while esters generally exhibit lower sublimation points due to reduced intermolecular hydrogen bonding.

- The cyanomethyl ester’s solubility in polar solvents (e.g., DMSO) is anticipated to exceed that of methyl/ethyl esters but remain lower than the parent acid .

2.3 Functional and Application-Based Comparisons

- Phosphorescence: Ortho-substituted 2-methoxybenzoic acid derivatives exhibit ultralong RTP lifetimes (e.g., 746 ms for 2,6-dimethoxybenzoic acid) due to restricted molecular motion . The cyanomethyl ester, if crystallized with similar steric hindrance, may display comparable RTP properties.

- Synthetic Utility: Methyl and ethyl esters of 2-methoxybenzoic acid are intermediates in drug synthesis (e.g., heterocyclic benzamides) . The cyanomethyl ester could serve as a reactive intermediate for nucleophilic substitution reactions, leveraging the -CN group’s electrophilicity.

- Extraction Efficiency: Esters with higher distribution coefficients (e.g., methyl benzoate) are extracted more efficiently via emulsion liquid membranes than polar acids . The cyanomethyl ester’s extraction rate may fall between methyl esters and the parent acid due to its intermediate polarity.

Q & A

Q. What synthetic routes are optimal for preparing benzoic acid, 2-methoxy-, cyanomethyl ester, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Use esterification of 2-methoxybenzoic acid with cyanomethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

- Purification : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) is recommended. Validate purity using HPLC (C18 column, acetonitrile:water 60:40) with UV detection at 254 nm .

- Validation : Confirm structural integrity via -NMR (expected signals: δ 3.9 ppm for methoxy, δ 4.8 ppm for cyanomethyl) and HRMS (calculated [M+H]⁺: 207.0634) .

Q. Which analytical techniques are most effective for characterizing benzoic acid, 2-methoxy-, cyanomethyl ester?

Methodological Answer:

- Structural Elucidation :

- NMR : - and -NMR to confirm substituent positions (e.g., methoxy at C2, ester linkage at C1).

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of COOCH₂CN).

- Purity Assessment : GC-MS (DB-5 column, 250°C) to detect impurities; compare retention index with analogs (e.g., methyl 2-methoxybenzoate: RI ~1.96) .

Advanced Research Questions

Q. How can contradictions in kinetic data for hydrolysis reactions of benzoic acid esters be resolved?

Methodological Answer:

- Controlled Variables : Maintain consistent pH (use buffered solutions), temperature (±0.1°C), and ionic strength. For cyanomethyl esters, monitor cyanide release via ion-selective electrodes.

- Mechanistic Probes : Use isotopic labeling (e.g., ) to distinguish acyl vs. alkyl oxygen cleavage. Compare activation energies (ΔH‡) via Arrhenius plots across solvents (e.g., aqueous vs. DMSO) .

- Data Reconciliation : Apply multivariate regression to isolate solvent effects or catalytic residues. For example, trifluoromethyl sulfonate esters show 30% faster hydrolysis in polar aprotic solvents .

Q. What methodologies are recommended for studying the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermal Analysis :

- DSC : Measure melting point (expected ~80–90°C) and decomposition onset temperature (TGA: >200°C).

- Isothermal Studies : Heat at 150°C under nitrogen; analyze volatiles via GC-MS (e.g., methoxybenzoic acid, HCN).

- Degradation Pathways : Use DFT calculations (B3LYP/6-31G*) to model bond dissociation energies. The cyanomethyl group is prone to radical-initiated decomposition .

Q. How can computational modeling predict the reactivity of benzoic acid, 2-methoxy-, cyanomethyl ester in nucleophilic environments?

Methodological Answer:

- Molecular Dynamics : Simulate solvation effects in water/acetonitrile mixtures using AMBER or GROMACS. The ester’s electrophilicity is enhanced by the electron-withdrawing cyano group.

- Quantum Calculations : Optimize transition states for nucleophilic attack (e.g., hydroxide ion) at the carbonyl carbon. Compare Fukui indices to prioritize reactive sites .

Key Research Recommendations

- Biological Studies : Screen for antimicrobial activity using microbroth dilution (MIC against E. coli and S. aureus). Include positive controls (e.g., methylparaben) .

- Environmental Fate : Assess hydrolysis half-life in natural waters (pH 7–9) using EPA Guideline 835.3200 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.